molecular formula C17H33N3O3S B5543471 N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Cat. No. B5543471
M. Wt: 359.5 g/mol
InChI Key: FXAIYHVMTVFVAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide derivatives typically involves the coupling of chlorosulfonyl compounds with amines under dynamic pH control in aqueous media. For example, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized using this method, which might be analogous to the synthesis of N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide (Khalid et al., 2013).

Molecular Structure Analysis

Molecular structure characterization typically employs spectroscopic techniques and crystallography. For instance, the structural details of a similar compound, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, were confirmed using X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving piperidine derivatives can vary, including the formation of cyclic enamine sulfones and the introduction of various substituents to enhance biological activity. For example, piperidine derivatives have been modified for anti-acetylcholinesterase activity, where changes in the nitrogen atom's nature significantly affected the activity (Sugimoto et al., 1990).

properties

IUPAC Name

N-(2-cycloheptylethyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3S/c1-19(2)24(22,23)20-13-7-10-16(14-20)17(21)18-12-11-15-8-5-3-4-6-9-15/h15-16H,3-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAIYHVMTVFVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cycloheptylethyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide

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